N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide
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Overview
Description
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a complex organic compound that features a thiadiazole ring and a triazole ring, both of which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the thiadiazole and triazole rings, followed by their coupling to form the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements of pharmaceutical and agricultural applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are typically mild to moderate temperatures and pressures, with solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It is studied for its use as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests and weeds.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and triazole rings can bind to active sites, inhibiting the function of key proteins involved in cellular processes. This inhibition can lead to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- **N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide
Uniqueness
Compared to similar compounds, N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide exhibits unique properties due to the specific arrangement of its functional groups. This arrangement can enhance its binding affinity to molecular targets, leading to improved efficacy in its applications.
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S2/c1-9(26-16-21-17-8-22(16)2)13(23)18-15-20-19-14(27-15)11-7-10(24-3)5-6-12(11)25-4/h5-9H,1-4H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGCCQHNMQAFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=C(C=CC(=C2)OC)OC)SC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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